2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide
Description
This compound belongs to the pyrido[2,3-d]pyrimidine class, characterized by a fused pyridine-pyrimidine core. Key structural features include:
- 5-Ethoxy substituent: Enhances lipophilicity and may influence metabolic stability.
- 1-Methyl group: Likely modulates steric effects and electronic properties of the heterocyclic core.
- N-(4-ethylphenyl)acetamide moiety: The ethyl group on the phenyl ring may optimize aromatic interactions with biological targets.
Propriétés
IUPAC Name |
2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-4-13-6-8-14(9-7-13)22-16(25)12-24-19(26)17-15(28-5-2)10-11-21-18(17)23(3)20(24)27/h6-11H,4-5,12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRASSZFZGXFCAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C=CN=C3N(C2=O)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the ethoxy and methyl groups. The final step involves the acylation of the pyrido[2,3-d]pyrimidine derivative with 4-ethylphenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to streamline the process and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce a new alkyl or aryl group.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may be studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide could be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In industry, the compound may be used in the development of new materials with unique properties. Its complex structure could impart desirable characteristics such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets with high specificity, leading to modulation of their activity and subsequent biological effects.
Comparaison Avec Des Composés Similaires
Table 1: Structural Features of Analogs
Key Observations :
- Heterocyclic Core Variations: The target’s pyrido[2,3-d]pyrimidine core lacks sulfur (cf. thieno-pyrido-pyrimidine in ) or fused aromatic systems (cf.
- Substituent Effects : The 5-ethoxy group in the target compound may confer higher lipophilicity than methyl or fluorine substituents in analogs .
Physicochemical Properties
Table 2: Physical and Spectral Data
Key Observations :
Activité Biologique
The compound 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide is a member of the pyrido[2,3-d]pyrimidine class, known for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Pyrido[2,3-d]pyrimidine core : This fused ring system is associated with various biological activities.
- Ethoxy and ethyl substitutions : These groups enhance lipophilicity and may influence pharmacokinetic properties.
Anticancer Potential
Research indicates that compounds within this class exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrido[2,3-d]pyrimidines can inhibit the proliferation of various cancer cell lines.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies demonstrated that related compounds effectively inhibited the growth of HepG2 liver cancer cells with IC50 values comparable to established chemotherapeutics like doxorubicin. The compound's unique structure may enhance its efficacy against resistant cancer types.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it shows promise in targeting:
- Dihydrofolate reductase (DHFR) : Essential for DNA synthesis in rapidly dividing cells.
- Polo-like kinase 1 (Plk1) : A mitotic regulator overexpressed in various cancers.
Table 2: Enzyme Inhibition Studies
The proposed mechanism involves the compound's ability to bind to specific active sites on target enzymes or receptors, disrupting their normal function. This disruption can lead to:
- Cell cycle arrest : Preventing cancer cells from proliferating.
- Induction of apoptosis : Triggering programmed cell death in malignant cells.
Q & A
Q. What are the key synthetic steps and reaction conditions for synthesizing this compound?
Methodological Answer: The synthesis involves multi-step protocols optimized for yield and purity:
Core Formation : Cyclization of pyrido[2,3-d]pyrimidine derivatives under reflux conditions (e.g., DMF or acetonitrile as solvents) .
Acetamide Coupling : Reaction of the pyrido-pyrimidine intermediate with 4-ethylphenylamine using carbodiimide-based coupling agents (e.g., DCC or EDC) .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product .
Q. Table 1: Representative Reaction Conditions
| Step | Solvent | Temperature | Catalyst | Yield Range |
|---|---|---|---|---|
| Cyclization | DMF | 80–100°C | None | 60–75% |
| Coupling | Acetonitrile | RT | EDC | 70–85% |
Q. How is structural integrity confirmed post-synthesis?
Methodological Answer: A combination of spectroscopic and analytical techniques is employed:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., ethoxy groups at δ 1.3–1.5 ppm, pyrimidine carbonyls at δ 160–170 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 386.4) .
- IR Spectroscopy : Confirms amide C=O stretches (~1667 cm⁻¹) and pyrimidine ring vibrations .
Q. What biological activities are associated with this compound?
Methodological Answer: Preliminary studies suggest:
- Kinase Inhibition : IC₅₀ values in the nanomolar range against tyrosine kinases (e.g., EGFR) due to pyrido-pyrimidine core interactions .
- Anticancer Activity : Apoptosis induction in HeLa and MCF-7 cell lines via caspase-3 activation .
- Anti-inflammatory Effects : COX-2 inhibition (IC₅₀ ~5 µM) in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
Methodological Answer: Strategies include:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 2 h) while maintaining >80% yield .
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency .
- Catalyst Screening : Pd/C or Au nanoparticles improve coupling step regioselectivity .
Q. Table 2: Yield Optimization Parameters
| Parameter | Baseline | Optimized | Technique |
|---|---|---|---|
| Reaction Time | 12 h | 2 h | Microwave |
| Solvent | DMF | DMSO | Polarity tuning |
Q. How to address contradictions in reported bioactivity data across studies?
Methodological Answer: Resolve discrepancies via:
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., fluorinated vs. ethoxy variants) to identify critical substituents .
- Assay Standardization : Use consistent cell lines (e.g., NCI-60 panel) and control compounds (e.g., doxorubicin) .
- Target Validation : CRISPR knockouts or siRNA silencing to confirm mechanism (e.g., EGFR dependency) .
Q. Example Contradiction :
- Study A : Anticancer IC₅₀ = 10 nM (HeLa)
- Study B : IC₅₀ = 500 nM (MCF-7)
Resolution : Test both cell lines under identical conditions and assess EGFR expression levels.
Q. What computational methods predict biological targets and binding modes?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets (e.g., EGFR PDB: 1M17) .
- Quantum Chemical Calculations (DFT) : Optimize ligand geometry and calculate electrostatic potential maps for reactivity insights .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. Table 3: Computational Parameters
| Method | Software | Key Output | Reference |
|---|---|---|---|
| Docking | AutoDock | Binding Energy (ΔG) | |
| DFT | Gaussian | HOMO-LUMO Gap | |
| MD | GROMACS | RMSD/RMSF |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
